Cas no 2137533-56-1 (N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide)

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide structure
2137533-56-1 structure
商品名:N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide
CAS番号:2137533-56-1
MF:C8H11N5O2S
メガワット:241.270239114761
CID:5890952
PubChem ID:165949036

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide
    • N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
    • 2137533-56-1
    • EN300-1131091
    • インチ: 1S/C8H11N5O2S/c9-2-4-16(14,15)12-8-1-3-11-13(8)7-5-10-6-7/h1,3,7,10,12H,4-6H2
    • InChIKey: PWBMPNHTPIQCTQ-UHFFFAOYSA-N
    • ほほえんだ: S(CC#N)(NC1=CC=NN1C1CNC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 241.06334578g/mol
  • どういたいしつりょう: 241.06334578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 108Ų

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131091-5.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1
5g
$3770.0 2023-05-24
Enamine
EN300-1131091-2.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
2.5g
$2548.0 2023-10-26
Enamine
EN300-1131091-0.1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
0.1g
$1144.0 2023-10-26
Enamine
EN300-1131091-1.0g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1
1g
$1299.0 2023-05-24
Enamine
EN300-1131091-5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
5g
$3770.0 2023-10-26
Enamine
EN300-1131091-10g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
10g
$5590.0 2023-10-26
Enamine
EN300-1131091-1g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
1g
$1299.0 2023-10-26
Enamine
EN300-1131091-0.05g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
0.05g
$1091.0 2023-10-26
Enamine
EN300-1131091-0.5g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
0.5g
$1247.0 2023-10-26
Enamine
EN300-1131091-0.25g
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanomethanesulfonamide
2137533-56-1 95%
0.25g
$1196.0 2023-10-26

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide 関連文献

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamideに関する追加情報

N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide

The compound N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide (CAS No. 2137533-56-1) is a highly specialized chemical entity with significant potential in the field of drug discovery and development. This compound, characterized by its unique structural features, has garnered attention due to its promising pharmacological properties and versatility in various applications. Recent studies have highlighted its role in inhibiting specific biological targets, making it a valuable candidate for therapeutic interventions.

The molecular structure of N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide is composed of a pyrazole ring, an azetidine moiety, and a sulfonamide group. The pyrazole ring, a five-membered aromatic heterocycle, contributes to the compound's stability and ability to interact with biological targets. The azetidine group, a four-membered saturated ring containing one nitrogen atom, adds flexibility and enhances the molecule's pharmacokinetic properties. The sulfonamide group plays a critical role in modulating the compound's solubility and bioavailability.

Recent research has focused on the biological activity of this compound, particularly its ability to inhibit kinases and other enzymes involved in disease pathways. For instance, studies have demonstrated its potential as a kinase inhibitor, which could be pivotal in treating conditions such as cancer and inflammatory diseases. The compound's selectivity for specific targets has been a key area of investigation, with researchers employing advanced computational methods to predict and validate its binding affinities.

In terms of synthesis, N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1-cyanomethanesulfonamide is typically prepared through multi-step organic reactions involving the coupling of azetidine derivatives with pyrazole-containing intermediates. The synthesis process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis pathway, making it more efficient and scalable for large-scale production.

The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it exhibits favorable absorption and distribution properties, which are essential for its efficacy as a drug candidate. Additionally, its metabolic stability has been evaluated using in vitro assays, providing insights into its potential for long-term therapeutic use. These findings underscore the compound's suitability for further preclinical testing.

From an environmental perspective, the ecological impact of N-1-(azetidin-3-yl)-1H-pyrazol-5-yli cyanomethanesulfonamide has been assessed to ensure compliance with regulatory standards. Studies have shown that it degrades under specific environmental conditions, minimizing its persistence in ecosystems. This information is crucial for assessing the compound's safety profile and ensuring sustainable practices during its production and use.

In conclusion, N-CAS No 2137533 - 56 - 1, or N - 1 - (azetidin - 3 - yl) - 1H - pyrazol - 5 - yl - 1 - cyanomethanesulfonamide, represents a cutting-edge chemical entity with immense potential in drug development. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a leading candidate for addressing unmet medical needs. As research continues to unfold, this compound is expected to play a pivotal role in advancing therapeutic interventions across various disease areas.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量